1,4,7-Triazacyclononane trihydrobromide

Catalog No.
S14523305
CAS No.
M.F
C6H18Br3N3
M. Wt
371.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4,7-Triazacyclononane trihydrobromide

Product Name

1,4,7-Triazacyclononane trihydrobromide

IUPAC Name

1,4,7-triazonane;trihydrobromide

Molecular Formula

C6H18Br3N3

Molecular Weight

371.94 g/mol

InChI

InChI=1S/C6H15N3.3BrH/c1-2-8-5-6-9-4-3-7-1;;;/h7-9H,1-6H2;3*1H

InChI Key

IXWUUDJBEQFLIH-UHFFFAOYSA-N

Canonical SMILES

C1CNCCNCCN1.Br.Br.Br

1,4,7-Triazacyclononane trihydrobromide is a chemical compound with the molecular formula C6H18Br3N3C_6H_{18}Br_3N_3. It is a derivative of 1,4,7-triazacyclononane, which is an aza-crown ether characterized by a cyclic structure containing three nitrogen atoms and six carbon atoms. The compound is notable for its symmetrical tridentate ligand properties, allowing it to coordinate effectively with various metal ions. The presence of bromide ions in the trihydrobromide form enhances its solubility and reactivity in various chemical environments .

Due to its ability to coordinate with metal ions. Notable reactions include:

  • Formation of Metal Complexes: The compound readily forms stable complexes with transition metals such as copper, manganese, and chromium. For instance, it can react with copper(II) chloride to form a complex that acts as a catalyst for hydrolytic cleavage of phosphodiester bonds in DNA .
  • Oxidation Reactions: It can also facilitate oxidation reactions. For example, complexes formed with manganese can catalyze the epoxidation of alkenes using hydrogen peroxide as an oxidant .
  • Reactivity with Carbonyl Compounds: The compound reacts with transition metal carbonyl complexes, leading to the formation of air-stable tricarbonyl compounds .

Research indicates that 1,4,7-triazacyclononane trihydrobromide and its metal complexes exhibit significant biological activity. For example:

  • Antibacterial Properties: Certain metal complexes derived from this compound have shown antibacterial activity against various strains of bacteria.
  • Catalytic Activity in Bio

The synthesis of 1,4,7-triazacyclononane trihydrobromide typically involves several steps:

  • Macrocyclization: The initial synthesis begins with diethylene triamine and involves macrocyclization using ethylene glycol ditosylate.
  • Formation of Bromide Salt: The resulting triazacyclononane is then treated with hydrobromic acid to form the trihydrobromide salt .

This method allows for the efficient production of the compound while maintaining its structural integrity.

1,4,7-Triazacyclononane trihydrobromide finds applications across various fields:

  • Coordination Chemistry: It serves as a ligand in coordination chemistry for synthesizing metal complexes used in catalysis.
  • Biological Research: Its derivatives are utilized in studies related to DNA interactions and enzymatic processes.
  • Material Science: The compound's coordination properties make it useful in developing new materials with specific electronic or optical properties .

Interaction studies involving 1,4,7-triazacyclononane trihydrobromide primarily focus on its metal complexes:

  • Metal Ion Coordination: Research has shown that the compound effectively coordinates with various transition metals, influencing their reactivity and stability.
  • Biological Interactions: Studies have highlighted how its metal complexes interact with biological molecules like DNA and proteins, enhancing our understanding of biochemical pathways and potential therapeutic applications .

Several compounds share structural features with 1,4,7-triazacyclononane trihydrobromide. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,4,7-TriethyltriazacyclononaneAza-crown etherContains ethyl groups enhancing solubility
1,4,7-TetraazacyclododecaneLarger macrocyclic ligandFour nitrogen atoms provide different coordination sites
N,N',N''-Trimethyl-1,4,7-triazacyclononaneTrimethylated variantIncreased steric hindrance affecting metal binding
1,4-DiazacyclohexaneSmaller cyclic amineTwo nitrogen atoms; different coordination properties
Cyclam (1,4,8,11-tetraazacyclotetradecane)Larger cyclic amineFour nitrogen atoms; used in complexation studies

These compounds exhibit unique properties and applications but share similarities in their aza-crown ether structures. The distinct arrangement of nitrogen atoms and substituents in 1,4,7-triazacyclononane trihydrobromide contributes to its specific reactivity and coordination chemistry .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

6

Exact Mass

370.90304 g/mol

Monoisotopic Mass

368.90509 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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